molecular formula C13H17ClN2O3S B5228338 ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride

ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride

Cat. No.: B5228338
M. Wt: 316.80 g/mol
InChI Key: AFJZCOSYUFODAI-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride is unique due to its specific ethoxy and sulfanyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its efficacy and selectivity in various applications compared to other benzimidazole derivatives .

Properties

IUPAC Name

ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S.ClH/c1-3-17-9-5-6-10-11(7-9)15-13(14-10)19-8-12(16)18-4-2;/h5-7H,3-4,8H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJZCOSYUFODAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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